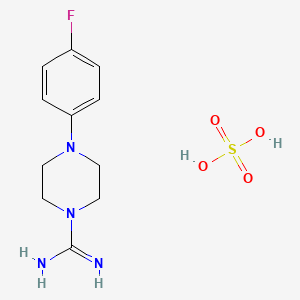

4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate

Description

Propriétés

IUPAC Name |

4-(4-fluorophenyl)piperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN4.H2O4S/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTXXZBPDNLMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation. The reaction is carried out in the presence of diethylene glycol monomethyl ether as a solvent . The reaction conditions include a microwave power of 800W and a reaction time of 3 minutes .

Industrial Production Methods

Industrial production methods for 4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate involve bulk manufacturing and custom synthesis. Companies like ChemScene and BenchChem offer bulk manufacturing and sourcing services for this compound .

Analyse Des Réactions Chimiques

Salt Formation

The free base is treated with sulfuric acid in stoichiometric ratios to precipitate the sulfate salt. Crystallization is typically performed in polar solvents (e.g., water or ethanol) .

Reactivity and Functionalization

The amidine group (-C(=NH)-NH) and piperazine ring enable diverse reactivity:

Amidino Group Reactions

-

Protonation : The amidine group acts as a Brønsted base, forming stable salts with acids (e.g., HCl, HSO) as confirmed by H NMR studies .

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form substituted urea derivatives under mild conditions .

-

Sulfamoylation : Treatment with sulfamoyl chloride introduces sulfamate groups, as demonstrated in related piperazine-carboximidamide derivatives .

Piperazine Ring Modifications

-

Alkylation/Arylation : Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups at the piperazine nitrogen. For example, coupling with bromobenzene derivatives uses Pd(dba)/DavePhos catalysts and NaOtBu as a base .

-

Complexation : The piperazine nitrogen participates in hydrogen bonding with aromatic acids (e.g., 2-fluorobenzoic acid), forming supramolecular architectures .

Key Reaction Data

Crystallographic and Spectroscopic Data

-

Crystal Packing : Forms hydrogen-bonded networks with sulfates, as seen in related salts (e.g., 4-(4-fluorophenyl)piperazin-1-ium 2-fluorobenzoate) .

-

NMR : H NMR (DMSO-d): δ 7.76 (s, NH), 7.41–6.84 (m, aromatic H), 3.35–4.00 (m, piperazine H) .

Stability and Handling

Applications De Recherche Scientifique

TAAR1 Agonism

The compound has been identified as a potent agonist at the human TAAR1 receptor. Research indicates that derivatives of 4-(4-Fluorophenyl)piperazine exhibit significant biological activity, with some compounds demonstrating nanomolar effective concentrations (EC50) and low cytotoxicity in cell lines . The structure-activity relationship (SAR) studies suggest that the effectiveness of these compounds is influenced by the steric size and position of substituents on the phenyl ring, which can modulate their interaction with the receptor .

Table 1: Summary of TAAR1 Agonist Activity

| Compound | EC50 (nM) | Cytotoxicity (CC50 µM) | Notes |

|---|---|---|---|

| Compound 1 | <10 | >80 | High efficacy |

| Compound 2 | <20 | >80 | Moderate efficacy |

| Compound 3 | <50 | >80 | Lower efficacy |

Cancer Therapy

The compound's derivatives have also been explored for their potential as steroid sulfatase (STS) inhibitors. In vitro studies demonstrated that certain piperazinyl-ureido sulfamate derivatives exhibited micromolar to low nanomolar potency against STS, indicating their potential application in oncology . The inhibition of STS is particularly relevant as it plays a role in the activation of steroid hormones, which can influence tumor growth.

Table 2: Inhibition Potency of Piperazinyl-Ureido Compounds

| Compound | IC50 (nM) | Cell Line Used |

|---|---|---|

| Compound A | 5.1 | JEG-3 (human choriocarcinoma) |

| Compound B | 8.8 | JEG-3 (human choriocarcinoma) |

Monoamine Oxidase Inhibition

Research has indicated that some piperazine derivatives can inhibit monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as norepinephrine and serotonin . This inhibition can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive function.

Interaction with Calcium Channels

Another area of investigation involves the interaction of these compounds with neuronal voltage-gated calcium channels, specifically Cav2.2. Mimetics based on the structure of 4-(4-Fluorophenyl)piperazine have shown promise in binding and inhibiting these channels, which are validated targets for treating neuropathic pain .

Study on TAAR1 Ligands

A comprehensive study synthesized a series of 1-amidino-4-phenylpiperazine derivatives and evaluated their agonistic effects on TAAR1. The findings revealed that modifications to the phenyl ring could significantly enhance receptor activation, suggesting a pathway for developing new therapeutic agents targeting this receptor .

Cancer Treatment Efficacy

In another study focused on the development of STS inhibitors, several piperazinyl-ureido compounds were evaluated for their ability to inhibit STS activity in vitro. The results indicated a clear structure-activity relationship where specific substitutions led to increased inhibitory potency, highlighting the potential for these compounds in cancer therapy .

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : Sulfate salts generally exhibit higher aqueous solubility than hydrochlorides. For example, the 2-fluorophenyl analog (MW 320.34) is formulated as a sulfate salt, likely for enhanced dissolution .

- Stability : The sulfate counterion in 4-(4-chlorophenyl)piperazine-1-carboximidamide (CAS 17238-49-2) contributes to its crystalline stability, as evidenced by its well-defined melting point and NMR data .

Pharmacological Implications (Inferred)

While direct pharmacological data for the title compound is absent, trends from analogs suggest:

- TAAR1 Receptor Affinity : Piperazine-1-carboximidamide derivatives with electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) show higher agonist activity at TAAR1 compared to electron-donating groups (e.g., methoxy) .

- Cannabidiol Analogs : Functionalized purine-piperazine hybrids () demonstrate the role of piperazine carboximidamide in modulating receptor selectivity, though these compounds differ in core structure .

Activité Biologique

4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate, a derivative of piperazine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a fluorophenyl group that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C11H14FN3O2S

- CAS Number : 1417566-90-5

- Molecular Weight : 267.31 g/mol

The biological activity of 4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as a modulator for various neurochemical pathways, particularly involving the trace amine-associated receptor 1 (TAAR1) and fatty acid amide hydrolase (FAAH).

Interaction with TAAR1

Recent studies have demonstrated that piperazine derivatives can serve as agonists at the human TAAR1 receptor. The structural modifications in compounds like 4-(4-Fluorophenyl)piperazine derivatives enhance their binding affinity and efficacy at this receptor, which is implicated in mood regulation and neuropsychiatric disorders .

Inhibition of FAAH

Inhibition of FAAH has been associated with increased levels of endocannabinoids, providing therapeutic effects for pain relief and anxiety management. Compounds similar to 4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate have shown promise in preclinical models as FAAH inhibitors, suggesting potential applications in treating conditions like chronic pain and anxiety disorders .

Neuropharmacological Effects

Studies have indicated that derivatives of 4-(4-Fluorophenyl)piperazine can exhibit antidepressant-like effects in animal models. For instance, compounds that activate TAAR1 may lead to increased serotonin and dopamine levels, contributing to mood enhancement .

Antinociceptive Properties

Research has also highlighted the antinociceptive properties of related piperazine compounds. In rodent models, these compounds demonstrated significant pain-relieving effects, suggesting their utility in developing new analgesics .

Case Studies

Q & A

Q. What are the standard synthetic routes for 4-(4-Fluorophenyl)piperazine-1-carboximidamide sulfate, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves modular steps: (1) introducing the fluorophenyl group via nucleophilic substitution (e.g., using 4-fluorophenyl bromide) and (2) coupling the piperazine core with a carboximidamide sulfate moiety. Key conditions include:

- Solvent selection : Dichloromethane (DCM) or ethanol for solubility and reaction efficiency .

- Catalysts : Use of bases like N,N-diisopropylethylamine (DIPEA) to deprotonate intermediates and drive substitution reactions .

- Temperature control : Mild conditions (20–40°C) to minimize side reactions .

Purification often employs recrystallization or flash chromatography. Yields range from 50–88% depending on stepwise optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Aromatic protons (~6.8–7.3 ppm) for the fluorophenyl group .

- Piperazine ring protons (δ 2.4–3.8 ppm) split into distinct multiplet patterns .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z corresponding to [M+H]+ (e.g., ~311 for the base structure) .

- Melting Point : Consistent melting range (e.g., 153–165°C) indicates purity .

- HPLC : Retention time reproducibility (±0.2 min) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields or impurity formation, especially in scaling up reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to identify optimal conditions. For example, increasing DIPEA from 1.2 to 1.5 equivalents improved yields by 15% in analogous piperazine derivatives .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete substitution or oxidation). Recrystallization with ethanol/water (7:3) reduces sulfonate ester impurities .

- Scale-Up Considerations : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

Q. What strategies are recommended for resolving discrepancies in reported biological activities across different studies?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. For example, conflicting IC50 values in tyrosine kinase inhibition may arise from differences in enzyme sources .

- Compound Integrity Checks : Verify purity (>95% by HPLC) and stability (e.g., sulfate group hydrolysis under acidic conditions) before biological testing .

- Orthogonal Assays : Confirm activity using multiple methods (e.g., cell-free enzymatic vs. cell-based assays) .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace fluorophenyl with chlorophenyl or methoxyphenyl) .

- Biological Testing : Screen analogs against target proteins (e.g., carbonic anhydrase isoforms) to identify critical functional groups. For example, replacing the carboximidamide with a carbothioamide reduced activity by 70%, highlighting its role in binding .

- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.